N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

Description

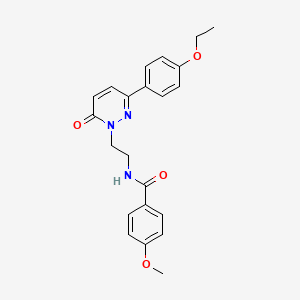

This compound features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and a 4-methoxybenzamide moiety attached via an ethyl linker. Pyridazinone derivatives are known for diverse pharmacological activities, including kinase inhibition, anticancer effects, and anti-inflammatory properties . The ethoxy and methoxy substituents likely enhance lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-3-29-19-10-4-16(5-11-19)20-12-13-21(26)25(24-20)15-14-23-22(27)17-6-8-18(28-2)9-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJHOWRMQTWBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and methoxybenzamide groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for industrial applications, where consistency and quality control are paramount.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Pyridazinone-Based Compounds

Key Observations :

- Substituent Diversity: The target compound’s 4-ethoxyphenyl and 4-methoxybenzamide groups distinguish it from analogs like (S)-17b (dimethylaminophenyl) and antipyrine hybrids (piperazinyl/halogenated aryl). Ethoxy/methoxy groups may enhance metabolic stability compared to esters (e.g., I-6230) .

- Synthetic Routes: Most pyridazinones are synthesized via alkylation (e.g., benzyl bromides in DMF/K2CO3 ) or amide coupling (e.g., EDC/HOBt ). The target compound likely follows similar protocols.

Pharmacological Activity Comparisons

Key Observations :

- The target compound’s methoxy group may similarly modulate HDAC isoform selectivity .

- Receptor Modulation : Thioderivatives (e.g., 8a-c) show moderate activity in formyl peptide receptor models, suggesting substituent-dependent efficacy .

- Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., halogens in 6f, 6h ) or electron-donating groups (e.g., methoxy in the target compound) influence target binding and solubility.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in cancer treatment. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H25N5O3

- Molecular Weight : 395.5 g/mol

- CAS Number : 1235635-00-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biological processes:

- Enzyme Inhibition : The compound may inhibit enzymes that play essential roles in cell proliferation and survival.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate various cellular functions.

- Gene Expression Modulation : The compound may alter the expression of genes related to cell growth, apoptosis, and immune responses.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study involving various cancer cell lines demonstrated its ability to inhibit cell growth significantly. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 4.65 ± 0.37 |

| MCF-7 (Breast) | 2.29 ± 0.38 |

| PC-3 (Prostate) | 2.12 ± 0.57 |

| OVCAR-3 (Ovarian) | 1.98 ± 0.63 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective against breast and ovarian cancer cells .

Mechanistic Insights

The mechanism of action appears to involve targeting the spliceosome, similar to other known anticancer agents like FR901464 and pladienolide . This interaction disrupts mRNA splicing, leading to the accumulation of unspliced mRNA and subsequent cell cycle arrest.

Case Studies

- Study on Lung Cancer Cells : In a controlled experiment, this compound was tested on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations as low as 4.65 µM .

- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells, where the compound demonstrated an IC50 value of 2.29 µM, indicating potent anticancer effects and potential as a therapeutic agent for breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.